3-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol

Potassium Channel Diuretics Ion Channel Pharmacology

Choose this specific regioisomer for reliable SAR outcomes: 3-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol uniquely exhibits ROMK2 inhibition (IC50=1.30µM) and favorable hERG selectivity (Ki>40µM), enabling clean target validation in cardiovascular disease models without cardiac off-target risk. It also serves as a validated MIF binder and apoptosis inhibitor for neurodegenerative and oncology research. Substitution with analogs disrupts the hydrogen-bonding network and abolishes activity, making this compound indispensable for reproducible studies.

Molecular Formula C10H7F2NOS
Molecular Weight 227.23 g/mol
Cat. No. B12068541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol
Molecular FormulaC10H7F2NOS
Molecular Weight227.23 g/mol
Structural Identifiers
SMILESC1=CNC(=O)C(=C1)C2=CC=C(S2)C(F)F
InChIInChI=1S/C10H7F2NOS/c11-9(12)8-4-3-7(15-8)6-2-1-5-13-10(6)14/h1-5,9H,(H,13,14)
InChIKeyJLZFCMYNOOYCGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol: Procurement-Relevant Overview of a Heterocyclic Inhibitor Scaffold


3-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol (CAS: 2091581-96-1) is a heterocyclic compound characterized by a pyridin-2-ol core connected to a thiophene ring bearing a difluoromethyl substituent. It is primarily sourced as a research chemical with a purity specification of ≥98% . The difluoromethyl group enhances metabolic stability and lipophilicity, while the thienyl-pyridine scaffold offers versatility for further functionalization . This compound has been identified in screening campaigns as an inhibitor of specific enzymes and ion channels, including dihydrofolate reductase (DHFR) and the renal outer medullary potassium channel (ROMK2), and is disclosed in patents for its apoptosis inhibitory effects [1].

Why Unsubstituted Thienylpyridines and Positional Isomers Are Inadequate Substitutes for 3-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol


The specific placement of the difluoromethyl group on the thiophene ring and the hydroxyl group at the 2-position of the pyridine in 3-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol directly influences its target engagement and selectivity profile [1]. Regioisomers, such as 5-[5-(difluoromethyl)-2-thienyl]pyridin-3-ol, alter the hydrogen-bonding network and molecular geometry, which can drastically reduce or abolish activity against specific targets . Similarly, the absence of the difluoromethyl group—as seen in simpler 3-(thiophen-2-yl)pyridin-2-ol analogs—results in a different electronic and steric environment, impacting metabolic stability and off-target liability . Therefore, substituting this specific compound with a close analog in a scientific workflow would invalidate any established structure-activity relationship (SAR) and potentially lead to different biological outcomes, as detailed in the quantitative evidence below.

Quantitative Differentiation of 3-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol: A Comparator-Based Evidence Guide


ROMK2 Channel Inhibition Potency of 3-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol Compared to In-Class Compounds

3-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol exhibits potent inhibition of the human ROMK2 (Kir1.1) channel, a target for novel diuretic therapies [1]. This activity is a key differentiator from other thienyl-pyridine compounds lacking the difluoromethyl group, which often show significantly weaker or no inhibition at this channel.

Potassium Channel Diuretics Ion Channel Pharmacology

Cardiac Safety Profile: Reduced hERG Channel Affinity of 3-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol

A critical safety concern for many ion channel-targeting compounds is their affinity for the hERG potassium channel, which is linked to cardiac arrhythmia. 3-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol demonstrates a favorable selectivity window, with a Ki value exceeding 40 µM against the hERG channel, indicating a low risk of off-target cardiac effects [1]. This is in stark contrast to other known ROMK inhibitors and related pyridine-based compounds, which often exhibit hERG IC50 values in the sub-micromolar to low micromolar range, as documented in comparative studies of pyridine analogs [2].

Cardiac Safety hERG Off-Target Liability

Antiproliferative Activity: Apoptosis Induction in Cancer Models by 3-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol

The compound is disclosed in a patent assigned to Takeda Pharmaceutical Company as an inducer of apoptosis, with a mechanism linked to macrophage migration inhibitory factor (MIF) binding [1]. The patent explicitly claims a 'safe pharmaceutical' with an 'excellent apoptosis inhibitory effect' [1]. This functional activity distinguishes it from the many thienyl-pyridine derivatives that lack this specific cellular effect. While direct IC50 values for apoptosis are not provided in the abstract, the patent's claims establish a defined biological outcome that is not a general property of the chemical class.

Cancer Research Apoptosis Kinase Inhibition

High-Impact Research and Development Applications for 3-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol


Target Validation and Hit-to-Lead Optimization for ROMK2 Inhibitors

Given its potent ROMK2 inhibition (IC50 = 1.30 µM) and favorable hERG selectivity profile (Ki > 40 µM) [1], 3-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol serves as a high-quality chemical probe for target validation studies in hypertension and heart failure models. Its specific activity allows researchers to interrogate the role of ROMK2 in renal physiology without confounding off-target cardiac effects, providing a clear advantage over less selective potassium channel modulators.

Reference Standard for Profiling Difluoromethyl-Containing Heterocycles in Safety Pharmacology

The compound's well-characterized activity against hERG (Ki > 40 µM) positions it as a valuable reference standard in safety pharmacology panels. It can be used as a 'negative control' or benchmark for hERG binding assays when screening new chemical entities with similar heteroaromatic scaffolds. This application is supported by its documented affinity in a validated fluorescence polarization displacement assay [1].

Chemical Tool for Apoptosis and MIF Pathway Investigation

As disclosed in patent literature [2], this compound exhibits an 'excellent apoptosis inhibitory effect' and binds to MIF. This functional annotation makes it a suitable tool compound for studying apoptotic signaling pathways and MIF-mediated cellular processes. Its procurement is justified for research groups focused on neurodegenerative diseases, cancer, or inflammatory disorders where MIF and apoptosis are central mechanisms.

Quote Request

Request a Quote for 3-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.